molecular formula C6H11NO2S B12859313 (2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid

(2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid

Cat. No.: B12859313
M. Wt: 161.22 g/mol
InChI Key: NMBRBVJCFKEDKZ-RFZPGFLSSA-N
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Description

(2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a unique structure that includes a pyrrolidine ring and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to control the stereochemistry during the formation of the pyrrolidine ring. The reaction conditions often include the use of strong bases and nucleophiles to introduce the methylthio group.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions and catalysts to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methylthio group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired products are formed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid include other chiral amino acid derivatives with different substituents on the pyrrolidine ring, such as:

  • (2S,3R)-3-(Methylamino)pyrrolidine-2-carboxylic acid
  • (2S,3R)-3-(Methylsulfonyl)pyrrolidine-2-carboxylic acid
  • (2S,3R)-3-(Methylthio)pyrrolidine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

(2S,3R)-3-methylsulfanylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2S/c1-10-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1

InChI Key

NMBRBVJCFKEDKZ-RFZPGFLSSA-N

Isomeric SMILES

CS[C@@H]1CCN[C@H]1C(=O)O

Canonical SMILES

CSC1CCNC1C(=O)O

Origin of Product

United States

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